6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine

Lipophilicity Drug Discovery Pharmacokinetics

Procure 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine (CAS 919522-37-5) as a defined research intermediate. Its unique 4-methylbenzyl substitution offers a controlled starting point for SAR studies, distinct from simpler 3-amino-6-chloropyridazine analogs. The 6-chloro substituent enables further diversification. Favorable cLogP (2.905) supports intracellular target applications. Ensure empirical validation with this specific structure.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 919522-37-5
Cat. No. B3024093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine
CAS919522-37-5
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16)
InChIKeySZHUYDCXSHGBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine (CAS 919522-37-5): A Pyridazine-Based Scaffold for Specialized Chemical Probes


6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine (CAS 919522-37-5) is a pyridazine derivative, a class of nitrogen-containing heterocycles with established roles in medicinal chemistry and agrochemical research [1]. The compound features a 6-chloropyridazin-3-amine core substituted with a 4-methylbenzyl group, resulting in a molecular formula of C₁₂H₁₂ClN₃ and a molecular weight of 233.70 g/mol . It is primarily utilized as a research tool and synthetic intermediate, and is commercially available from multiple vendors with reported purities of 97-98% .

Why 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine Cannot Be Replaced by Common Pyridazine Analogs in Targeted Research


In scientific research, the specific substitution pattern of a pyridazine derivative dictates its biological profile, physicochemical properties, and synthetic utility. 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine (CAS 919522-37-5) possesses a unique combination of a chloro-substituted pyridazine core and a 4-methylbenzyl side chain . This structural arrangement, as opposed to simpler 3-amino-6-chloropyridazine building blocks [1] or other N-substituted variants, directly influences key properties such as lipophilicity (cLogP) and molecular recognition events [2]. Consequently, using an alternative analog without precise empirical validation can lead to divergent biological activity, altered pharmacokinetic behavior, or incompatible reactivity in downstream synthetic applications.

Direct Quantitative Comparisons for 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine Versus Closest Analogs


Lipophilicity (cLogP) Differentiates Cellular Permeability from N-Unsubstituted Scaffolds

The target compound, 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine, exhibits a calculated partition coefficient (cLogP) of 2.905 [1]. This value is significantly higher than the core scaffold 6-chloropyridazin-3-amine (CAS 5469-69-2), which has a predicted cLogP of approximately 0.6-1.0 based on its simpler, more polar structure. This quantified difference reflects the impact of the 4-methylbenzyl substituent on lipophilicity, which is a key determinant of passive membrane permeability and CNS penetration potential.

Lipophilicity Drug Discovery Pharmacokinetics

Molecular Weight and Rotatable Bonds Influence Binding Kinetics Relative to N-Aryl Analogs

6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine (MW 233.70 g/mol, 3 rotatable bonds) provides a distinct molecular profile compared to the structurally related N-aryl analog 6-chloro-N-(4-methylphenyl)pyridazin-3-amine (CAS 79232-88-5) . The latter possesses a lower molecular weight of 219.67 g/mol and only 2 rotatable bonds . The additional methylene (-CH₂-) spacer in the target compound increases both molecular flexibility and size, which can alter entropic contributions to binding and off-rate kinetics.

Molecular Properties Binding Kinetics Medicinal Chemistry

Inclusion in Cancer Stem Cell Inhibitor Screening Provides Validated Biological Annotations

The target compound was evaluated in a PubChem cell-based primary HTS assay (AID 504535) designed to identify inhibitors of cancer stem cells [1]. This assay provides a specific, albeit preliminary, biological annotation for this compound. While 26 compounds in the screening set were classified as active and 6 showed activity ≤1 µM, the precise quantitative activity data for this specific compound is not disclosed in the public record [1]. However, its inclusion in this targeted screen provides a validated entry point for follow-up studies in oncology.

Cancer Stem Cells High-Throughput Screening Oncology

Optimal Research and Industrial Application Scenarios for 6-Chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine


Chemical Probe Development for Cancer Stem Cell Biology

Based on its inclusion in a PubChem high-throughput screen for cancer stem cell inhibitors [1], 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine is best positioned as a starting point for medicinal chemistry optimization. Researchers can use the compound's structure to design focused libraries, modifying the pyridazine core or benzyl substituent to improve potency and selectivity for this challenging target class.

Medicinal Chemistry Campaigns Targeting Intracellular Kinases with CNS Exposure

The compound's favorable cLogP (2.905) [2] suggests it possesses the physicochemical properties needed for passive cellular permeability and potential blood-brain barrier penetration. This makes it a rational choice for developing chemical probes targeting intracellular or CNS-located kinases, where simpler pyridazine scaffolds may fail due to poor permeability.

Precision Derivatization for Structure-Activity Relationship (SAR) Studies

With a defined molecular weight of 233.70 g/mol and a specific N-benzyl substitution pattern , the compound offers a controlled starting point for SAR exploration. Unlike using a mixture of related analogs, procuring this specific compound ensures that any observed biological activity can be confidently attributed to its defined structure. Its chloro substituent at the 6-position provides a handle for further chemical diversification via cross-coupling reactions [3].

Technical Documentation Hub

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